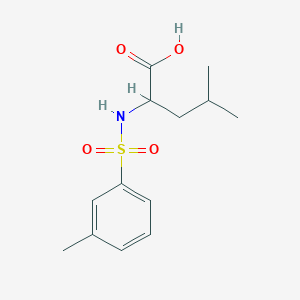

(m-Tolylsulfonyl)leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

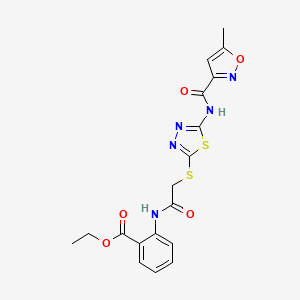

((m-Tolylsulfonyl)leucine) is an amino acid derivative with a tolylsulfonyl group attached to the leucine side chain. It is an important and versatile molecule used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. It is also a useful tool for studying the structure and function of proteins.

Scientific Research Applications

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable isotope labeling by amino acids in cell culture (SILAC) is a method that incorporates specific amino acids into mammalian proteins for quantitative proteomics. This technique involves growing mammalian cell lines in media supplemented with non-radioactive, isotopically labeled amino acids, such as deuterated leucine. SILAC has been used for relative quantitation of changes in protein expression during muscle cell differentiation, demonstrating its utility in studying protein dynamics in various cellular processes (Ong et al., 2002).

Microbial Decomposition in Aquatic Environments

The role of leucine in the microbial decomposition of aquatic environments has been investigated. Studies have shown that at varying concentrations, the balance between the uptake of leucine and its extracellular hydrolytic production from peptide substrates in natural waters is a crucial factor in microbial ecology. This finding highlights the importance of leucine in the decomposition processes in aquatic ecosystems (Hoppe et al., 1988).

Leucine Metabolism in Pancreatic Beta Cells

Research on leucine metabolism in pancreatic beta cells shows its significant role in insulin secretion. Leucine acts as both a metabolic fuel and an allosteric activator of glutamate dehydrogenase, enhancing glutaminolysis. This amino acid also regulates gene transcription and protein synthesis in pancreatic islet beta cells, influencing insulin secretory dysfunction and glycemic control in type 2 diabetes (Yang et al., 2010).

Leucine in Skeletal Muscle Protein Synthesis

Leucine has been shown to play a critical role in myofibrillar protein synthesis in skeletal muscle. Studies involving the supplementation of a low-protein beverage with leucine indicate its significant impact on enhancing muscle anabolism, which is vital for understanding protein formulations aimed at improving muscle growth and recovery (Churchward-Venne et al., 2014).

Regulation of Cellular Function by Lysosomal Enzyme Activity

Leucine aminopeptidase activity, particularly involving L-leucine methyl ester, demonstrates how specific products of lysosomal enzyme activity can regulate cell functions. This has implications in understanding the regulation of natural killer cell function and the role of lysosomal enzymes in immune responses (Thiele & Lipsky, 1985).

properties

IUPAC Name |

4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBVUJXATNLPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(m-Tolylsulfonyl)leucine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)

![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)

![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)